molecular formula C12H11NO3S B1599142 2-(2-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid CAS No. 472805-74-6

2-(2-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid

Cat. No.: B1599142
CAS No.: 472805-74-6
M. Wt: 249.29 g/mol
InChI Key: INVCLUFEKIDXBW-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid is a useful research compound. Its molecular formula is C12H11NO3S and its molecular weight is 249.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Activities of Related Compounds

Gallic acid and its derivatives, sharing structural similarity with the compound of interest through the presence of carboxylic acid functionalities, have been extensively studied for their anti-inflammatory properties. These compounds modulate inflammatory responses by inhibiting key signaling pathways such as MAPK and NF-κB, thereby reducing the release of pro-inflammatory cytokines and chemokines (Jinrong Bai et al., 2020). Such findings underscore the potential therapeutic applications of structurally related carboxylic acids in treating inflammation-related diseases.

Thiazole Derivatives as Antioxidant and Anti-inflammatory Agents

Benzofused thiazole analogues, which include a thiazole moiety akin to the one in 2-(2-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid, have been identified for their promising antioxidant and anti-inflammatory activities. The synthetic pathways involving POCl3 mediated syntheses highlight the structural versatility and potential of thiazole derivatives in generating compounds with significant biological activities, including as antioxidants and anti-inflammatory agents (Dattatraya G. Raut et al., 2020).

Biocatalyst Inhibition by Carboxylic Acids

Research on the inhibition of biocatalysts by carboxylic acids, including studies on how such compounds impact microbial fermentation processes, highlights the dual role of carboxylic acids as both potential inhibitors and substrates in biotechnological applications. Understanding the inhibitory mechanisms can aid in engineering robust microbial strains for improved industrial performance (L. Jarboe et al., 2013).

Environmental Remediation

The significance of carboxylic acids extends to environmental applications, where their interactions and transformations play a crucial role in the remediation of pollutants. For instance, the study on sulfamethoxazole removal from aqueous solutions using cleaner techniques, including adsorption and advanced oxidation processes, reflects the broader environmental relevance of research on carboxylic acids and their derivatives (G. Prasannamedha et al., 2020).

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets would depend on the exact biological activity exhibited by this compound.

Mode of Action

Thiazole compounds are known for their aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This aromaticity allows the thiazole ring to undergo various chemical reactions, including donor–acceptor and nucleophilic reactions . The specific interactions of this compound with its targets would depend on these chemical properties and the nature of the targets themselves.

Biochemical Pathways

Thiazole compounds are known to influence various biochemical pathways depending on their specific biological activity . For example, thiazole compounds can activate or inhibit enzymes, stimulate or block receptors, and affect various other biochemical processes .

Pharmacokinetics

The pharmacokinetic properties of thiazole compounds can be influenced by various factors, including their chemical structure and the presence of functional groups . For example, the methoxyphenyl group in this compound could potentially influence its lipophilicity, which could in turn affect its absorption and distribution .

Result of Action

Based on the diverse biological activities of thiazole compounds, it can be speculated that this compound could potentially exhibit a range of effects at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For example, factors such as pH, temperature, and the presence of other molecules could affect the compound’s chemical stability and its interactions with its targets . .

Properties

IUPAC Name

2-(2-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-7-10(12(14)15)17-11(13-7)8-5-3-4-6-9(8)16-2/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVCLUFEKIDXBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407213
Record name 2-(2-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

472805-74-6
Record name 2-(2-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 472805-74-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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